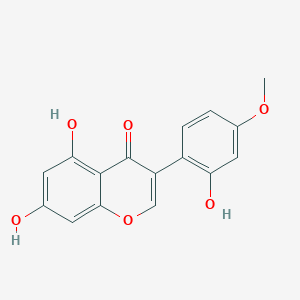

2'-Hydroxybiochanin A

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-3-(2-hydroxy-4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-9-2-3-10(12(18)6-9)11-7-22-14-5-8(17)4-13(19)15(14)16(11)20/h2-7,17-19H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZEVXMDBOINMTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901314873 | |

| Record name | 2′-Hydroxybiochanin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32884-35-8 | |

| Record name | 2′-Hydroxybiochanin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32884-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2′-Hydroxybiochanin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Distribution of 2 Hydroxybiochanin a

Plant Sources and Isolation Methodologies from Plant Matrices

2'-Hydroxybiochanin A has been successfully isolated from a range of botanical sources. The methodologies employed for its extraction and purification vary depending on the plant matrix and the concentration of the compound. These techniques often involve solvent extraction followed by various chromatographic methods to isolate the pure compound.

Legumes, particularly red clover (Trifolium pratense), are well-known sources of isoflavones, including precursors and related compounds to this compound. onpasture.com While biochanin A is more commonly cited in extraction studies of red clover, the techniques used are applicable for the co-extraction of its hydroxylated derivatives. onpasture.comnih.gov

General extraction processes for isoflavones from red clover involve the use of various solvents and techniques aimed at maximizing the yield of these phenolic compounds. mdpi.com A common approach begins with the use of fresh or dried plant material, often the aerial parts or flowers, which are known to be rich in isoflavones. google.com

One method involves reflux extraction with ethanol (B145695) (e.g., 80-90% ethanol) from the raw plant material. google.com Following extraction, the solution is typically concentrated under reduced pressure to remove the alcohol. The resulting aqueous concentrate is then allowed to stand, leading to the precipitation of crude isoflavones. google.com Further purification can be achieved using techniques like recrystallization from solvents such as ethyl acetate (B1210297).

Another documented process for obtaining an isoflavone (B191592) concentrate from red clover flowers involves initial extraction with alkaline water. canada.ca Subsequently, insoluble polyvinylpolypyrrolidone (PVP) is added to the extract to adsorb the isoflavones, which are then eluted with ethanol and dried. canada.ca More advanced methods like Soxhlet extraction, turbo-extraction, and ultrasound-assisted extraction have also been optimized to enhance the yield of isoflavones from red clover. mdpi.com

Table 1: Summary of Extraction Techniques for Isoflavones from Legumes

| Technique | Plant Material | Solvent(s) | Key Steps | Reference(s) |

|---|

Beyond the legume family, this compound has been identified and isolated from other diverse plant species.

Pycnanthus angolensis (African Nutmeg): This tropical tree is a significant source of this compound. nrfhh.comscispace.com The compound has been isolated from various parts of the plant, including the stem bark, fruits, and roots. nrfhh.comresearchgate.net Phytochemical studies on P. angolensis have consistently reported the presence of this isoflavone among other flavonoids and lignans. nrfhh.comnrfhh.com The isolation process typically involves chromatographic separation of extracts derived from the plant's tissues.

Eclipta prostrata (False Daisy): This medicinal herb, widely used in traditional medicine, also contains this compound. researchgate.net The compound has been identified in the aerial parts of the plant. researchgate.net Isolation from E. prostrata involves extraction from the whole plant or aerial parts, followed by purification to yield the compound. researchgate.netgsconlinepress.com

Other Sources: The natural products database PubChem also lists Euchresta formosana and Oxytropis falcata as organisms in which this compound has been found. nih.gov

Table 2: Botanical Sources of this compound

| Plant Species | Family | Plant Part(s) | Reference(s) |

|---|---|---|---|

| Pycnanthus angolensis | Myristicaceae | Stem bark, Fruits, Root | nrfhh.comnrfhh.comresearchgate.net |

| Eclipta prostrata | Asteraceae | Aerial Parts, Whole Plant | researchgate.netgsconlinepress.com |

| Euchresta formosana | Fabaceae | Not specified | nih.gov |

| Oxytropis falcata | Fabaceae | Not specified | nih.gov |

Presence in Other Biological Matrices (e.g., Propolis)

Propolis, a resinous mixture produced by honeybees from substances collected from parts of plants, is another natural source of this compound. nih.gov The chemical composition of propolis is highly variable and depends on the geographical location and the local flora visited by the bees. nih.gov

This compound has been specifically identified as a constituent in Brazilian propolis. nih.govnih.gov Its presence in propolis is attributed to the bees collecting resins from plants that synthesize this compound. Flavonoids, including isoflavones like this compound, are major constituents of propolis and contribute significantly to its biological properties. nih.govnih.gov The identification of this compound in propolis highlights the intricate link between plant-derived metabolites and other natural products.

Biosynthesis and Synthetic Approaches to 2 Hydroxybiochanin a

Endogenous Biosynthetic Pathways

The biosynthesis of 2'-Hydroxybiochanin A in plants is a multi-step process that begins with the general isoflavonoid (B1168493) pathway and is completed by specific enzymatic reactions.

Role of Cytochrome P-450 Monooxygenases in 2'-Hydroxylation

A crucial step in the formation of this compound is the introduction of a hydroxyl group at the 2' position of the isoflavone (B191592) core. This reaction is catalyzed by a class of enzymes known as cytochrome P-450 monooxygenases. These enzymes are a large and diverse group of proteins that play a vital role in the metabolism of a wide variety of compounds in plants. Specifically, cytochrome P-450-dependent monooxygenases utilize molecular oxygen and a hydrogen donor, typically NADPH, to introduce one atom of oxygen into the substrate as a hydroxyl group. In the context of isoflavonoid biosynthesis, these enzymes are responsible for the regiospecific hydroxylation of the isoflavone B-ring at various positions, including the 2' position.

Isoflavone 2'-Hydroxylase (I2'H) Mediated Conversion

The specific enzyme responsible for the 2'-hydroxylation of isoflavones like biochanin A is isoflavone 2'-hydroxylase (I2'H). This enzyme, a member of the cytochrome P450 family, specifically catalyzes the introduction of a hydroxyl group at the 2' position of the isoflavone substrate. I2'H has been identified and characterized in several legume species, including licorice (Glycyrrhiza echinata) and soybean (Glycine max). The enzyme acts on isoflavones such as daidzein (B1669772) and formononetin (B1673546) to produce their 2'-hydroxylated derivatives. In the case of this compound, I2'H would act on its precursor, biochanin A. This enzymatic conversion is a key step in the biosynthesis of certain phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack.

Integration within General Isoflavonoid Biosynthesis

The synthesis of this compound is intricately linked to the broader isoflavonoid biosynthetic pathway. This pathway begins with the general phenylpropanoid pathway, which produces the precursor p-coumaroyl-CoA. Through a series of enzymatic reactions involving chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and isoflavone synthase (IFS), the flavanone (B1672756) naringenin (B18129) is converted into the isoflavone genistein (B1671435).

Genistein can then be methylated at the 4'-hydroxyl group by the enzyme isoflavone 4'-O-methyl

Chemical Synthesis Strategies

Semi-Synthetic Modification of Biochanin A

Direct Hydroxylation Methodologies

The introduction of a hydroxyl (-OH) group at the 2' position of the B-ring of an isoflavone is a critical step in the biosynthesis of this compound. This reaction is an oxidative process known as hydroxylation. wikipedia.org In biological systems, this transformation is catalyzed by a specific class of enzymes called hydroxylases, particularly cytochrome P-450 monooxygenases. wikipedia.org

One of the primary enzymes involved is isoflavone 2'-hydroxylase (I2'H), which facilitates the regioselective hydroxylation of biochanin A to yield this compound. This enzymatic process is a key step in the isoflavonoid biosynthesis pathway in plants like soybean (Glycine max) and chickpea (Cicer arietinum). genome.jp The expression of the gene encoding for isoflavone/4'-methoxyisoflavone 2'-hydroxylase has been observed to be significantly upregulated during certain developmental stages, such as flower senescence in Camellia lutchuensis, indicating its role in the production of this compound during these processes. nih.gov

Chemically, direct hydroxylation can be a challenging synthetic problem due to the need for high regioselectivity. However, methods are being developed for the direct C-H hydroxylation of aromatic compounds. nih.govrsc.org These can involve base-catalyzed halogen transfer, which activates the aromatic ring for nucleophilic hydroxylation. nih.gov While not yet specifically detailed for this compound, these emerging synthetic strategies offer potential future routes for its efficient chemical synthesis.

Total Synthesis Approaches (e.g., from Chalcone Precursors)

The total synthesis of this compound, and isoflavones in general, often begins with more readily available precursors, such as chalcones. Chalcones are open-chain flavonoids that can be cyclized to form the characteristic chromen-4-one core of isoflavones.

A common strategy is the Claisen-Schmidt condensation between an appropriately substituted acetophenone (B1666503) and a benzaldehyde (B42025) to form a chalcone intermediate. nih.govgkyj-aes-20963246.com For this compound, the synthesis could start with 2,4,6-trihydroxyacetophenone and 4-methoxybenzaldehyde. The resulting chalcone can then undergo oxidative cyclization, for instance using iodine in dimethyl sulfoxide (B87167) (DMSO), to construct the isoflavone skeleton.

The introduction of the 2'-hydroxyl group can be achieved at different stages of the synthesis. One approach involves the use of a precursor benzaldehyde that already contains a hydroxyl or a protected hydroxyl group at the corresponding position. Alternatively, the hydroxylation can be performed on the fully formed isoflavone core, which may require sophisticated protection and deprotection strategies to ensure the hydroxyl group is introduced at the correct position without affecting other reactive sites on the molecule. For example, tert-butyldimethylsilyl (TBDMS) can be used as a protecting group for the 5- and 7-hydroxyl groups while the 2'-hydroxyl group is introduced.

Biotransformation and Microbial Production

Biotransformation offers an alternative and often more specific method for producing complex natural products like this compound. This approach utilizes whole microbial cells or isolated enzymes to perform specific chemical modifications on a substrate.

Microbial Fermentation Using Specific Strains (e.g., Aspergillus spp., Streptomyces strains)

Several microbial strains have been identified for their ability to hydroxylate isoflavones. Fungi of the genus Aspergillus, particularly Aspergillus niger, have demonstrated the capacity for regioselective hydroxylation. In one study, submerged fermentation of biochanin A with Aspergillus niger NRRL 599 for 72 hours at 28°C resulted in a 58% conversion to this compound.

Bacteria from the genus Streptomyces are also well-known producers of a vast array of secondary metabolites and the enzymes responsible for their synthesis. ekb.eg While specific studies detailing the use of Streptomyces for the direct production of this compound are emerging, their known ability to interact with and modify compounds from fungi like Aspergillus suggests their potential in co-culture or sequential fermentation systems. nih.govscirp.org Furthermore, Streptomyces species have been successfully used as biocatalysts for the hydroxylation of other flavonoids, indicating their enzymatic machinery is suitable for such transformations. acs.org

| Fermentation Parameter | Aspergillus niger NRRL 599 |

| Substrate | Biochanin A |

| Product | This compound |

| Conversion Rate | 58% |

| Fermentation Time | 72 hours |

| Temperature | 28°C |

| pH | 6.8 |

Enzymatic Systems for Regioselective Hydroxylation

The specificity of enzymes makes them powerful tools for targeted chemical synthesis. The regioselective hydroxylation of flavonoids can be achieved using isolated enzymatic systems, which offers greater control over the reaction compared to whole-cell fermentation. researchgate.net

Cytochrome P450 monooxygenases are the primary class of enzymes responsible for the hydroxylation of isoflavones in nature. wikipedia.org These enzymes can be isolated and used in vitro, or more commonly, the genes encoding them can be expressed in a host organism like E. coli or yeast for large-scale production. The isoflavone 2'-hydroxylase (I2'H) is a key enzyme in this context, specifically catalyzing the introduction of a hydroxyl group at the 2' position of biochanin A. genome.jp

Research into enzyme engineering is a promising avenue for developing novel biocatalysts with enhanced activity or altered regioselectivity. For instance, variants of cytochrome P450 BM3 have been engineered to hydroxylate genistein, a structurally related isoflavone, at various positions. acs.org Similar protein engineering approaches could be applied to develop highly efficient and selective enzymes for the production of this compound. Flavin-dependent monooxygenases are another class of enzymes that have been investigated for the regioselective hydroxylation of phenolic compounds and could potentially be adapted for this purpose. researchgate.net

| Enzyme System | Function |

| Isoflavone 2'-hydroxylase (I2'H) | Catalyzes the direct hydroxylation of biochanin A to this compound. genome.jp |

| Cytochrome P450 Monooxygenases | A broad class of enzymes responsible for oxidative reactions, including hydroxylation of isoflavones. wikipedia.org |

| Flavin-dependent Monooxygenases | A class of enzymes capable of regioselective hydroxylation of phenolic substrates. researchgate.net |

Advanced Analytical Methodologies for 2 Hydroxybiochanin a Research

Extraction and Purification from Complex Biological Systems

The initial step in researching 2'-Hydroxybiochanin A often involves its extraction from various biological matrices, followed by purification to isolate the compound for further analysis.

Solvent-Based Extraction Techniques (e.g., Methanol (B129727) Extraction, Sonication-Assisted)

Solvent-based extraction is a primary method for obtaining this compound from plant materials. The choice of solvent is critical and is determined by the polarity of the target compound. mdpi.comresearchgate.net For isoflavones like this compound, methanol is a preferred solvent due to its ability to effectively solubilize these compounds. The extraction process can be enhanced using methods like sonication, which utilizes ultrasonic waves to facilitate the release of the compound from the plant matrix. For instance, a common protocol involves the sonication-assisted methanol extraction of plant material, which can yield a significant amount of crude extract. This crude extract then undergoes further partitioning with solvents of varying polarities, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (BuOH), to separate compounds based on their solubility.

| Extraction Parameter | Details |

| Plant Material | Canavalia gladiata pods |

| Solvent | Methanol (MeOH) |

| Technique | Sonication-assisted |

| Conditions | 3 x 2 L, 4 h, 25°C |

| Initial Plant Material Weight | 830 g |

| Crude Extract Yield | 112.0 g |

| This table outlines a typical solvent-based extraction protocol for obtaining this compound. |

Chromatographic Purification Strategies (e.g., Reversed-Phase C18, Size-Exclusion Chromatography)

Following initial extraction, chromatographic techniques are essential for the purification of this compound to a high degree of purity. These methods separate compounds based on their physical and chemical properties.

Reversed-Phase C18 chromatography is a widely used high-performance liquid chromatography (HPLC) technique. It utilizes a nonpolar stationary phase (C18) and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Size-Exclusion Chromatography (SEC) , often using materials like Sephadex LH-20, separates molecules based on their size. Larger molecules elute first as they are excluded from the pores of the stationary phase, while smaller molecules, like this compound, enter the pores and elute later.

A combination of these techniques is often employed. For example, fractions obtained from initial solvent partitioning can be subjected to size-exclusion chromatography, followed by HPLC to achieve a purity of over 95%. The retention times and UV-Vis spectra (with a maximum absorbance, λₘₐₓ, typically around 261 nm for the isoflavone (B191592) chromophore) are used to identify the compound during purification.

Sample Preparation from Diverse Biological Matrices (e.g., plasma, urine, tissues)

The analysis of this compound in biological fluids and tissues requires specific sample preparation protocols to remove interfering substances and concentrate the analyte. frontiersin.orgnih.govresearchgate.net

Plasma: For plasma samples, a common method is protein precipitation. dovepress.com This involves adding a solvent like acetonitrile (B52724) to the plasma sample to denature and precipitate proteins. dovepress.com After centrifugation, the supernatant containing the analyte can be collected for analysis. frontiersin.orgdovepress.com

Urine: Urine samples can often be prepared by filtration to remove particulate matter, followed by techniques like solid-phase extraction (SPE) to concentrate the analyte and remove salts and other interfering compounds. nih.gov

Tissues: Tissue samples are first homogenized in a suitable buffer, often normal saline. frontiersin.org The resulting homogenate can then be treated similarly to plasma samples, with protein precipitation being a key step. frontiersin.org For some applications, tissues may be dried and milled before extraction. mdpi.com

Structural Elucidation and Characterization Techniques

Once purified, the definitive identification and structural characterization of this compound are accomplished using powerful spectroscopic methods. nih.govresearchgate.netweebly.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. nih.govweebly.com Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of the atoms in the molecule. udel.edubhu.ac.in

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. huji.ac.ilchemistrysteps.com Key signals in the ¹H NMR spectrum of this compound (in DMSO-d₆) include a characteristic downfield signal for the 5-OH proton (around δ 12.93 ppm), the 7-OH proton (around δ 10.89 ppm), and a signal for the H-2' proton (around δ 8.01 ppm), which help confirm the substitution pattern.

¹³C NMR provides information on the different carbon atoms within the molecule. udel.edubhu.ac.in The chemical shifts of the carbon signals are indicative of their hybridization and the electronegativity of attached atoms. udel.edu

| ¹H NMR (DMSO-d₆) Chemical Shifts (δ ppm) | ¹³C NMR (DMSO-d₆) Chemical Shifts (δ ppm) |

| 12.93 (5-OH) | 180.6 (C-4) |

| 10.89 (7-OH) | 164.5 (C-7) |

| 8.35 (s, H-2) | 162.3 (C-5) |

| 7.15 (d, J=8.8 Hz, H-6') | 157.5 (C-9) |

| 6.90 (d, J=2.4 Hz, H-3') | 153.9 (C-2) |

| 6.85 (dd, J=8.8, 2.4 Hz, H-5') | 130.4 (C-6') |

| 6.38 (d, J=2.0 Hz, H-8) | 123.5 (C-1') |

| 6.23 (d, J=2.0 Hz, H-6) | 122.1 (C-3) |

| 3.78 (s, OCH₃) | 115.8 (C-5') |

| 115.1 (C-3') | |

| 105.0 (C-10) | |

| 99.4 (C-6) | |

| 93.9 (C-8) | |

| 55.6 (OCH₃) | |

| This table presents typical ¹H and ¹³C NMR data for this compound, which are crucial for its structural verification. |

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a fundamental analytical technique used for the qualitative and quantitative analysis of substances that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edudenovix.com This method is based on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species in that solution, a relationship described by the Beer-Lambert law. unchainedlabs.com

For this compound, its isoflavone structure contains chromophores, which are functional groups that absorb light at specific wavelengths. The analysis of this compound by UV-Visible spectrophotometry reveals a characteristic maximum absorbance (λmax) at 261 nm, which is indicative of the isoflavone chromophore. This technique is valuable for initial characterization and for quantifying the compound in relatively simple solutions where interfering substances are minimal. denovix.com However, in complex mixtures, its selectivity is limited as other compounds may absorb at similar wavelengths. researchgate.net

Quantitative Analysis in Research Models

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., PDA)

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used to identify, quantify, and purify individual components from a mixture. b-ac.co.uk The principle involves passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. b-ac.co.uk Each component in the mixture interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column. b-ac.co.uk

For the quantitative analysis of this compound, HPLC is frequently coupled with a Photodiode Array (PDA) detector. A PDA detector can measure the absorbance over a wide range of wavelengths simultaneously, providing a three-dimensional output of absorbance, wavelength, and time. b-ac.co.uk This capability is particularly advantageous as it allows for the determination of the optimal detection wavelength and can help in assessing the purity of the chromatographic peak corresponding to this compound. b-ac.co.uknih.gov

A typical HPLC-PDA method for analyzing isoflavones like this compound would involve:

Column: A reverse-phase column (e.g., C18) is commonly used.

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile or methanol. b-ac.co.uk

Detection: The PDA detector would be set to monitor the characteristic absorbance of this compound at 261 nm.

The combination of HPLC's separation power with the spectral information from a PDA detector offers a robust and reliable method for the quantification of this compound in various research samples. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitivity and Selectivity

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. rsc.org It is the preferred method for quantifying low levels of compounds in complex matrices due to its superior performance characteristics. wellcomeopenresearch.org

In an LC-MS/MS system, the components separated by the LC column are introduced into the mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For enhanced selectivity, tandem mass spectrometry (MS/MS) is employed. In this setup, a specific parent ion (for this compound, this would be its molecular ion, [M+H]⁺, with an m/z of 301.07) is selected and fragmented. The resulting fragment ions (product ions) are then detected. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and significantly reduces background noise, leading to very low limits of detection and quantification. mdpi.com

The key advantages of LC-MS/MS for the analysis of this compound include:

High Sensitivity: Capable of detecting the compound at very low concentrations. rsc.org

High Selectivity: The use of MRM minimizes interference from other compounds in the sample matrix. mdpi.com

Structural Information: Provides mass information that confirms the identity of the analyte.

This technique is indispensable for pharmacokinetic studies and for accurately measuring trace amounts of this compound in biological samples.

Addressing Matrix Effects in Bioanalytical Quantification

When analyzing biological samples such as plasma, urine, or tissue homogenates, a significant challenge is the "matrix effect." eijppr.com This refers to the alteration of the ionization efficiency of the target analyte (in this case, this compound) by co-eluting endogenous components from the sample matrix. eijppr.com These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of the bioanalytical method. eijppr.comnih.gov

Several strategies are employed to mitigate matrix effects in the quantification of this compound:

Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction are used to remove a significant portion of interfering matrix components before LC-MS/MS analysis. mdpi.com

Chromatographic Separation: Optimizing the HPLC method to chromatographically separate this compound from the majority of matrix components is crucial. eijppr.com

Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the gold standard for compensating for matrix effects. chromatographyonline.com A SIL-IS of this compound would have the same chemical properties and retention time as the analyte but a different mass. It is added to the sample at a known concentration before sample processing. Since the SIL-IS is affected by the matrix in the same way as the analyte, the ratio of the analyte's response to the internal standard's response remains constant, thus correcting for any signal suppression or enhancement. chromatographyonline.com

Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is identical to the study samples can also help to compensate for the matrix effect, as the standards and the samples will be affected similarly. ifremer.fr

The evaluation of matrix effects is a critical component of method validation for any quantitative bioanalytical assay, ensuring the reliability and accuracy of the data generated. eijppr.combioanalysis-zone.com

Mechanistic Studies of Biological Activities of 2 Hydroxybiochanin a

Modulation of Cellular Proliferation and Apoptosis Mechanisms

Induction of Apoptosis in Cancer Cell Lines (e.g., Human Hepatoma HuH-7 cells)

2'-Hydroxybiochanin A, an isoflavone (B191592), has demonstrated the ability to induce apoptosis, or programmed cell death, in human hepatoma HuH-7 cells. nih.gov Studies have shown that this compound, isolated from the ethyl acetate (B1210297) extract of Pycnanthus angolensis, contributes to apoptotic effects in these liver cancer cells. nih.govscirp.org The induction of apoptosis is a key mechanism for the elimination of cancerous cells.

The pro-apoptotic activity of this compound in HuH-7 cells has been confirmed through various assays that detect cell death. nih.gov One of the key indicators of apoptosis is the activation of caspases, a family of protease enzymes that play an essential role in the execution of the apoptotic program. waocp.org Research has confirmed that this compound and other flavonoids trigger apoptosis in HuH-7 cells through the activation of caspase-3. nih.govscirp.org This was demonstrated using a general caspase-3-like activity assay, which showed increased activity in cells treated with these compounds compared to control cells. nih.gov

The process of apoptosis involves a series of characteristic morphological and biochemical changes in the cell, including cell shrinkage, chromatin condensation, and DNA fragmentation. nih.gov Methods like Hoechst staining and TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining are used to visualize these changes and confirm the occurrence of apoptosis. nih.gov In the case of HuH-7 cells treated with flavonoids including this compound, these assays have supported the observation of apoptosis induction. nih.gov The lactate (B86563) dehydrogenase (LDH) assay, which measures membrane integrity, further corroborated these findings. nih.gov

Inhibition of Cell Proliferation, Migration, and Invasion

Beyond inducing apoptosis, this compound is implicated in the inhibition of other critical processes for cancer progression, namely cell proliferation, migration, and invasion. While direct studies on this compound are limited in this specific context, research on the closely related isoflavone, biochanin A, provides valuable insights. Biochanin A has been shown to inhibit the proliferation, migration, and invasion of various cancer cells. nih.govaging-us.com For instance, in HER-2-positive breast cancer cells, biochanin A has been observed to reduce cell viability and invasive potential. nih.gov

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. aging-us.complos.org This process involves the degradation of the extracellular matrix, which is facilitated by enzymes such as matrix metalloproteinases (MMPs). aging-us.com Studies on compounds with similar structures to this compound, such as calycosin, have shown that they can inhibit the migration and invasion of breast cancer cells by downregulating the expression of MMP-2 and MMP-9. aging-us.com Furthermore, the inhibition of signaling pathways like the PI3K/AKT pathway has been shown to suppress the proliferation, migration, and invasion of cancer cells. nih.gov

Research on other natural compounds has demonstrated that the inhibition of cell proliferation is often linked to the modulation of key regulatory proteins. plos.orgjcancer.org For example, the downregulation of transcription factors like E2F3 has been shown to suppress the proliferation, migration, and invasion of pancreatic cancer cells. jcancer.org Similarly, knockdown of the proto-oncogene c-Fos has been found to inhibit these processes in osteosarcoma cells. plos.org

Cell Cycle Arrest Mechanisms (e.g., P21, Caspase-3, Bcl-2 Modulation)

The regulation of the cell cycle is a crucial process that ensures the proper division of cells. In cancer, this regulation is often disrupted, leading to uncontrolled proliferation. This compound and related flavonoids can exert their anti-cancer effects by inducing cell cycle arrest, a state where the cell is prevented from progressing through the different phases of the cell cycle. mdpi.combiomolther.org This arrest provides an opportunity for the cell to either repair DNA damage or undergo apoptosis. biomolther.org

One of the key mechanisms by which this is achieved is through the modulation of cell cycle regulatory proteins. For example, the protein p21 (also known as p21WAF1/Cip1) is a cyclin-dependent kinase (CDK) inhibitor that can halt the cell cycle at the G1/S or G2/M transitions. biomolther.orgnih.gov Some flavonoids have been shown to upregulate the expression of p21, leading to cell cycle arrest. mdpi.combiomolther.org

The Bcl-2 family of proteins plays a critical role in regulating apoptosis by controlling the permeability of the mitochondrial membrane. waocp.orgmdpi.com This family includes both anti-apoptotic proteins like Bcl-2 and Bcl-xL, and pro-apoptotic proteins like Bax and Bad. mdpi.combiomolther.org A shift in the balance towards pro-apoptotic proteins can trigger the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent apoptosis. mdpi.com Flavonoids have been shown to modulate the expression of these proteins, for instance, by downregulating Bcl-2 and upregulating Bax, thereby promoting apoptosis. mdpi.commdpi.com

Caspase-3 is a key executioner caspase in the apoptotic pathway. nih.govwaocp.org Its activation, often a result of the upstream signaling cascade involving the Bcl-2 family and mitochondrial events, leads to the cleavage of various cellular substrates, ultimately resulting in cell death. nih.govbiomolther.org The modulation of caspase-3 activity is a common mechanism by which various anti-cancer agents, including flavonoids, induce apoptosis. mdpi.combiomolther.org

Selective Cytotoxicity in Preclinical Cancer Models

An important aspect of cancer therapy is the ability of a compound to selectively kill cancer cells while minimizing harm to normal, healthy cells. bmglabtech.comresearchgate.net This concept of selective cytotoxicity is a key focus in preclinical cancer research. researchgate.netnih.gov While comprehensive studies on the selective cytotoxicity of this compound are not extensively detailed in the available literature, the principle is fundamental to the evaluation of any potential anti-cancer agent. bmglabtech.com

Preclinical models, which include various cancer cell lines and animal models, are used to assess the cytotoxic effects of compounds. nih.govdovepress.com For example, a compound's cytotoxicity can be evaluated against a panel of different cancer cell lines to determine its spectrum of activity. dovepress.com Furthermore, comparing the cytotoxicity of a compound in cancer cells versus non-malignant cell lines can provide an initial indication of its selectivity. nih.gov

The cytotoxicity of a compound is often quantified by its IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. dovepress.com A lower IC50 value indicates higher potency. In preclinical studies, a compound that exhibits low IC50 values against cancer cells and significantly higher IC50 values against normal cells would be considered to have favorable selective cytotoxicity. researchgate.net The evaluation of this compound in such preclinical models would be essential to determine its therapeutic potential.

Anti-Inflammatory Mechanisms

Modulation of Inflammatory Cytokine Expression (e.g., IL-1β, TNF-α)

Inflammation is a complex biological response that is increasingly recognized for its role in the development and progression of various diseases, including cancer. mdpi.combrieflands.com Chronic inflammation can create a microenvironment that is conducive to tumor growth, angiogenesis, and metastasis. brieflands.com Pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), are key mediators of the inflammatory response. mdpi.comnih.gov

This compound and related isoflavones, like biochanin A, have been shown to possess anti-inflammatory properties. nih.govfrontiersin.org A key mechanism underlying this activity is the modulation of pro-inflammatory cytokine expression. nih.govfrontiersin.org For instance, biochanin A has been demonstrated to inhibit the production of IL-1β and TNF-α in macrophage cell lines stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. nih.gov

Attenuation of Key Signaling Pathways (e.g., ERK, JNK, p38 MAPKs, NF-κB Activation)

Current research provides limited direct evidence detailing the specific modulatory effects of isolated this compound on the primary signaling pathways of Extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 Mitogen-Activated Protein Kinases (MAPKs). While these pathways are crucial in cellular processes like proliferation, stress response, and apoptosis, the precise role of this compound in their attenuation is not extensively documented in the available literature. medchemexpress.comacgpubs.orgmdpi.com

Similarly, the direct impact of this compound on the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in inflammatory responses, remains an area requiring more focused investigation. mdpi.comnih.gov Network pharmacology studies have identified 3'-O-Methylorobol as a chemical component in traditional medicinal formulas that are linked to the inhibition of inflammation-related pathways like the TNF signaling pathway, which can involve NF-κB. heraldopenaccess.us However, the specific contribution of this compound alone to this effect is not isolated in these broader studies.

Impact on Inflammatory Mediators (e.g., iNOS, COX-2)

The direct influence of this compound on key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is not yet fully characterized in dedicated studies. These enzymes are critical in the inflammatory cascade, with iNOS producing nitric oxide, a signaling molecule in inflammation, and COX-2 being a key enzyme in the synthesis of prostaglandins. scielo.brmdpi.compor-journal.com

Research on plant extracts has identified this compound (as 3'-O-methylorobol) as a constituent of plants like Eclipta prostrata, which exhibit anti-inflammatory and analgesic properties. scispace.com The mechanism for these extracts is hypothesized to involve the inhibition of cyclooxygenase enzymes. scispace.com However, the specific inhibitory action of isolated this compound on iNOS and COX-2 expression or activity has not been explicitly detailed. nih.govnih.govjmb.or.kr

Antioxidant System Modulation

This compound demonstrates notable interaction with antioxidant systems, primarily through direct scavenging of free radicals.

Free Radical Scavenging Capabilities

This compound, identified as an antioxidant flavonoid, has been shown to possess direct free radical scavenging abilities. medchemexpress.comszabo-scandic.com Its capacity is most frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. szabo-scandic.commedchemexpress.eumedchemexpress.com In this test, the compound's ability to donate a hydrogen atom or electron to the stable DPPH radical is measured, resulting in a color change that can be quantified. tjpr.orgnih.gov Research indicates that this compound exhibits moderate activity in this assay. szabo-scandic.commedchemexpress.eumedchemexpress.com

One study quantified this activity, reporting a half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 1: DPPH Free Radical Scavenging Activity of this compound

| Compound | Assay | Reported IC50 Value | Source |

|---|---|---|---|

| This compound (3'-O-Methylorobol) | DPPH Radical Scavenging | 37.7 μM | medchemexpress.com |

While the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay is another common method for evaluating antioxidant capacity, specific findings for this compound in this system are not detailed in the available research. nih.govuniv-blida.dzresearchgate.net

Induction of Endogenous Antioxidant Systems

The body possesses endogenous antioxidant systems, where the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator. journalmeddbu.commdpi.com Activation of Nrf2 leads to the transcription of numerous protective genes that encode for antioxidant and detoxification enzymes. mdpi.comnih.gov While related isoflavones like Biochanin A have been studied as activators of the Nrf2 signaling pathway, there is currently a lack of specific research findings elucidating the role of this compound as an inducer of these endogenous antioxidant systems. nih.gov

Neuroprotective Mechanisms

The exploration of this compound in the context of neuroprotection is an emerging area.

Elucidation of Neurological Pathway Modulation

Specific mechanisms detailing how this compound modulates neurological pathways are not yet well-defined. The compound has been identified in plants, such as Retama raetam, that demonstrate significant analgesic (pain-reducing) effects in animal models. acgpubs.org In one study, 3'-O-methylorobol was among the most active compounds from the plant in reducing chemically induced pain, with its effect being comparable to that of aspirin. acgpubs.org This finding suggests an interaction with pathways related to pain perception. However, direct studies on the compound's ability to modulate specific neurological signaling cascades or its potential in models of neurodegenerative diseases are limited. mdpi.com Network pharmacology analyses have linked the compound to potential targets in complex diseases, but these computational approaches require experimental validation to confirm the specific neuroprotective pathways involved. researchgate.net

Mentioned Compounds

Inhibition of Microglial Activation Signaling Pathways

This compound, a derivative of the isoflavone biochanin A, is implicated in the modulation of inflammatory processes within the central nervous system, particularly through its influence on microglial cells. While direct studies on this compound are limited, the mechanisms of its parent compound, biochanin A, provide significant insights. Microglia, the resident immune cells of the brain, can become activated in response to stimuli like lipopolysaccharide (LPS), a component of gram-negative bacteria. This activation leads to the production of pro-inflammatory mediators, which can contribute to neurodegenerative processes.

Research on biochanin A demonstrates its ability to attenuate these pro-inflammatory responses. nih.gov In studies using BV2 microglial cells, biochanin A has been shown to decrease the production of key inflammatory molecules such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in a dose-dependent manner. nih.gov The underlying mechanism for this inhibition is associated with the suppression of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov Specifically, biochanin A has been observed to inhibit the phosphorylation of c-Jun NH2-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38, all of which are critical components of the MAPK cascade. nih.gov

Furthermore, other natural compounds have been shown to inhibit microglial activation through similar pathways. For instance, tetrandrine, an alkaloid, suppresses LPS-induced microglial activation by inhibiting the NF-κB and ERK signaling pathways. plos.org Similarly, the oncometabolite 2-hydroxyglutarate has been found to inhibit microglial activation by affecting the AMPK/mTOR/NF-κB signaling pathway. nih.gov Fisetin, a plant flavonol, also inhibits microglial activation and the production of pro-inflammatory mediators. mdpi.com These examples highlight a common theme of natural compounds modulating microglial activation through key signaling cascades, a mechanism likely shared by this compound.

Table 1: Effects of Biochanin A on LPS-Induced Pro-inflammatory Mediators in BV2 Microglial Cells

| Pro-inflammatory Mediator | Effect of Biochanin A | Signaling Pathway Implicated |

|---|---|---|

| TNF-α | Decreased mRNA expression nih.gov | MAPK |

| IL-1β | Decreased mRNA expression nih.gov | MAPK |

| iNOS | Inhibited mRNA and protein expression nih.gov | MAPK |

| Nitric Oxide | Decreased production nih.gov | MAPK |

| Reactive Oxygen Species | Decreased production nih.gov | MAPK |

Role in Bone Metabolism and Osteoblast Differentiation

The process of bone metabolism is a dynamic balance between bone formation by osteoblasts and bone resorption by osteoclasts. mdpi.com Osteoblast differentiation is a critical step in bone formation, involving the maturation of mesenchymal progenitor cells into bone-forming cells. natap.org This process is regulated by a complex network of transcription factors, including Runx2 and Osterix, and is influenced by various signaling pathways and growth factors like insulin-like growth factor-I (IGF-I). natap.orgoatext.com

While direct research on this compound's role in bone metabolism is not extensively documented, the activities of related compounds suggest a potential influence. For instance, indole-3-propionic acid (IPA), a metabolite produced by gut microbiota, has been shown to promote osteoblast differentiation. nih.gov IPA upregulates mitochondrial transcription factor A (Tfam) and modulates the nuclear factor-κB (NF-κB) pathway, thereby enhancing bone density and inhibiting bone resorption. nih.gov

The differentiation of osteoblasts from mesenchymal precursor cells is a tightly regulated process that can be influenced by various factors. oatext.com For example, the transcription factor PPARγ, a key regulator of adipocyte differentiation, also plays a role in the lineage commitment of these precursor cells, highlighting the intricate relationship between different cell fates originating from the same progenitor. oatext.com Given the known effects of other phytoestrogens on bone health, it is plausible that this compound could exert its effects on bone metabolism by influencing these key regulatory pathways involved in osteoblast differentiation and function.

Table 2: Key Regulators of Osteoblast Differentiation

| Regulator | Function in Osteoblast Differentiation |

|---|---|

| Runx2 | Essential for differentiation of mesenchymal cells into osteoblasts. natap.org |

| Osterix | Acts downstream of Runx2 to direct preosteoblasts into immature osteoblasts. natap.org |

| β-catenin | Directs osteoblast differentiation at the preosteoblast stage. natap.org |

| IGF-I | Up-regulates bone formation. oatext.com |

| PPARγ | Influences the differentiation of mesenchymal precursors into osteoblasts or adipocytes. oatext.com |

Contributions to Plant Defense and Antifungal Activity

Plants have evolved sophisticated defense mechanisms involving a vast array of secondary metabolites to protect themselves from pathogens and herbivores. researchgate.netnih.gov These chemical defenses can be either pre-existing (phytoanticipins) or induced upon attack (phytoalexins). nih.gov Isoflavonoids, including compounds structurally related to this compound, often function as phytoalexins, accumulating at the site of infection to inhibit the growth of invading microorganisms. gau.edu.bd

The plant defense response is often initiated by the recognition of pathogen-associated molecular patterns, leading to a cascade of signaling events. gau.edu.bd This can result in a hypersensitive response, where cells at the site of infection undergo programmed cell death to limit the spread of the pathogen. gau.edu.bd The production of secondary metabolites is a key component of this defense strategy. For example, in grasses, cyclic hydroxamic acids like DIBOA and DIMBOA are synthesized as part of their defense against insects and microbial pathogens. nih.gov

The antifungal activity of plant-derived compounds is a significant area of research for developing new, environmentally friendly fungicides. ppjonline.org Numerous plant extracts have been screened for their ability to inhibit the growth of plant pathogenic fungi. ppjonline.org For instance, metabolites from the endophytic fungus Cladosporium cladosporioides have demonstrated antifungal activity against various plant pathogens. nih.gov Similarly, a novel synthetic polymer, M451, has shown high in vitro antifungal activity against several challenging plant pathogens. frontiersin.org The structural characteristics of this compound, as an isoflavonoid (B1168493), suggest its potential involvement in similar plant defense mechanisms and antifungal activities.

Table 3: Examples of Plant and Microbial-Derived Antifungal Compounds

| Compound/Extract | Source | Target Pathogens |

|---|---|---|

| Cladosporin | Endophytic fungus Cladosporium cladosporioides | Colletotrichum acutatum, Colletotrichum fragariae, Colletotrichum gloeosporioides, Phomopsis viticola nih.gov |

| Isocladosporin | Endophytic fungus Cladosporium cladosporioides | Colletotrichum fragariae, Colletotrichum gloeosporioides, Phomopsis viticola nih.gov |

| Menisporopsin A | Endophytic fungus Menisporopsis sp. | Boeremia exigua, Calonectria variabilis, Colletotrichum theobromicola, Mycena citricolor mdpi.com |

| M451 | Synthetic polymer | Fusarium oxysporum frontiersin.org |

Potential Modulation of Gut Microbiota (referencing related compounds)

The gut microbiota plays a crucial role in host health, and its composition can be modulated by dietary components, including polyphenols. frontiersin.orgmdpi.com While direct evidence for the effect of this compound on the gut microbiota is scarce, the interactions of related compounds provide a basis for potential mechanisms. Polyphenols can influence the gut microbial community through two main actions: stimulating the growth of beneficial bacteria and inhibiting pathogenic bacteria. frontiersin.org

For instance, branched-chain hydroxy acids (BCHAs), which are produced by some gut bacteria, have been shown to modulate the growth of other members of the microbiota. nih.govjmb.or.kr Specifically, 2-hydroxyisovaleric acid (HIVA) and 2-hydroxyisocaproic acid (HICA) can promote the growth of beneficial bacteria like Lactobacillaceae and Bifidobacteriaceae while inhibiting some pathogenic strains. nih.govjmb.or.kr This demonstrates the complex interplay of metabolites within the gut ecosystem.

The modulation of the gut microbiota can occur through different mechanisms. Prebiotics, for example, act as substrates for specific beneficial bacteria, promoting their growth through exploitative competition. nih.gov In contrast, bacteriocins, which are antimicrobial peptides produced by bacteria, act through interference competition by directly inhibiting the growth of competing strains. nih.gov Given that isoflavones are known to be metabolized by the gut microbiota, it is plausible that this compound could interact with and influence the composition and metabolic activity of the gut microbial community, potentially contributing to host health.

Table 4: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-hydroxyglutarate |

| 2-hydroxyisocaproic acid (HICA) |

| 2-hydroxyisovaleric acid (HIVA) |

| Biochanin A |

| Cladosporin |

| DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) |

| DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) |

| Fisetin |

| Indole-3-propionic acid (IPA) |

| Isocladosporin |

| M451 |

| Menisporopsin A |

| Tetrandrine |

| TNF-α (Tumor necrosis factor-alpha) |

| IL-1β (Interleukin-1β) |

| iNOS (Inducible nitric oxide synthase) |

| JNK (c-Jun NH2-terminal kinase) |

| ERK (Extracellular signal-regulated kinase) |

| NF-κB (Nuclear factor-κB) |

| AMPK (AMP-activated protein kinase) |

| mTOR (mammalian target of rapamycin) |

| Runx2 |

| Osterix |

| IGF-I (Insulin-like growth factor-I) |

| Tfam (mitochondrial transcription factor A) |

Structure Activity Relationship Sar Investigations of 2 Hydroxybiochanin a

Impact of the 2'-Hydroxyl Group on Bioactivity

The presence of a hydroxyl group at the 2'-position of the B-ring is a key structural feature that distinguishes 2'-Hydroxybiochanin A from other related isoflavones and significantly modulates its bioactivity. This substitution has been shown to enhance certain biological effects, particularly its antioxidant and antiproliferative capabilities.

Furthermore, the introduction of a hydroxyl group at the 2'-position has been directly linked to enhanced antioxidant and antiproliferative activities. For instance, 2'-hydroxygenistein, a compound structurally similar to this compound, exhibited greater antioxidant activity and more potent antiproliferative effects against human breast cancer cells (MCF-7) than genistein (B1671435). jmb.or.kr This suggests that the 2'-hydroxyl group plays a crucial role in the molecule's ability to scavenge free radicals and inhibit cancer cell growth. The hydroxylation of an isoflavone (B191592) is considered an essential step in the biosynthesis of a biologically active isoflavonoid (B1168493). jmb.or.kr

Correlating Structural Features with Specific Biological Activities

The specific arrangement of hydroxyl and methoxy (B1213986) groups on the this compound molecule is critical in defining its diverse biological activities. These structural features contribute to its potential as an antioxidant, anti-inflammatory, and anticancer agent.

The antioxidant activity of isoflavones is a well-documented attribute. ontosight.ai The ability of this compound to act as an antioxidant is associated with its capacity to donate a hydrogen atom from its hydroxyl groups, thereby neutralizing free radicals. This protective mechanism is believed to contribute to its potential benefits for cardiovascular health and cancer prevention. ontosight.ai

In the context of cancer, isoflavones have been studied for their potential to inhibit the growth of various cancer cell lines. ajpp.in The structural characteristics of this compound allow it to interfere with cell growth regulatory pathways, highlighting its potential in cancer prevention research. biosynth.com For example, it has been shown to induce apoptosis (programmed cell death) in human hepatoma cells. ebi.ac.uk

Moreover, the anti-inflammatory properties of this compound make it a subject of interest for managing chronic inflammatory conditions. biosynth.com The arrangement of its functional groups allows it to modulate inflammatory pathways, offering a potential natural alternative for therapeutic development.

Comparative Analysis with Related Isoflavones (e.g., Biochanin A, Genistein)

To fully appreciate the significance of this compound's structure, it is informative to compare it with its close relatives, Biochanin A and Genistein. These comparisons highlight how subtle structural differences can lead to significant variations in biological activity.

Biochanin A , the direct precursor to this compound, lacks the 2'-hydroxyl group. While Biochanin A itself exhibits biological activities, it often serves as a prodrug that is metabolized in the body to genistein. ajpp.in The biological effects of Biochanin A are not always identical to those of genistein, suggesting that Biochanin A or its other metabolites also have significant in vivo effects. ajpp.in The addition of the 2'-hydroxyl group to form this compound enhances certain activities, such as antifungal properties.

Genistein is a well-studied isoflavone and a metabolite of Biochanin A. explorationpub.com It possesses three hydroxyl groups at the 4', 5, and 7 positions. vu.edu.au In comparison, this compound has hydroxyl groups at the 5, 7, and 2' positions and a methoxy group at the 4' position. ontosight.ai This difference in the substitution pattern, particularly the presence of the 2'-hydroxyl group and the 4'-methoxy group, influences their respective biological profiles. For instance, while both compounds exhibit estrogenic activity, the affinity for estrogen receptors can vary. Studies have shown that 2'-hydroxy genistein (structurally similar to this compound) has a lower estrogenic activity compared to genistein, suggesting that the 2'-hydroxyl group can weaken this effect. tandfonline.com

The table below provides a comparative overview of the structural features and reported biological activities of these three isoflavones.

| Feature | This compound | Biochanin A | Genistein |

| Chemical Structure | |||

| Hydroxyl Groups | 5, 7, 2' | 5, 7 | 4', 5, 7 |

| Methoxy Group | 4' | 4' | None |

| Key Bioactivities | Antioxidant, Antiproliferative jmb.or.kr, Antifungal , Anti-inflammatory biosynth.com | Precursor to Genistein ajpp.in, Anticancer ajpp.in | Estrogenic ceon.rs, Antioxidant jmb.or.kr, Antiproliferative jmb.or.kr |

This comparative analysis underscores the principle that minor modifications in the chemical structure of isoflavones can lead to distinct biological outcomes. The unique arrangement of functional groups in this compound, particularly the 2'-hydroxyl group, confers a specific set of biological activities that differentiate it from other prominent members of the isoflavone family.

Enzyme and Receptor Interaction Profiling of 2 Hydroxybiochanin a

Interactions with Drug-Metabolizing Enzymes

Biochanin A has been observed to interact with key enzymes involved in Phase I and Phase II drug metabolism, indicating a potential for modulating the metabolic pathways of various xenobiotics.

Cytochrome P450 (CYP) Isoform Modulation (e.g., CYP1A2, CYP3A4 Inhibition)

Biochanin A demonstrates inhibitory activity against several cytochrome P450 isoforms. In vitro studies using human liver microsomes have shown that Biochanin A produces a concentration-dependent inhibition of CYP1A2 activity. nih.gov Research has quantified this effect, determining a specific IC50 value for this interaction. nih.gov Beyond CYP1A2, Biochanin A has also been reported to exert moderate inhibitory effects on other isoforms, such as CYP2C9. nih.gov Flavonoids as a class are known to be potential inhibitors of CYP3A4, the most abundant metabolic enzyme in the liver, though specific kinetic data for Biochanin A's interaction with CYP3A4 is less defined in the provided literature. mdpi.comfrontiersin.org The mode of inhibition can vary, with some flavonoids demonstrating competitive inhibition by binding to the same active site as the substrate. nih.govresearchgate.net

Table 1: In Vitro Inhibition of Human CYP Isoforms by Biochanin A

| CYP Isoform | Test System | IC50 Value (μM) | Reference |

|---|---|---|---|

| CYP1A2 | Human Liver Microsomes | 24.98 | nih.gov |

| CYP2C9 | Human Liver Microsomes | Moderate Inhibition (IC50 not specified) | nih.gov |

Other Enzyme System Interactions (e.g., UDP Glucuronosyltransferases)

The interaction of Biochanin A with UDP-glucuronosyltransferases (UGTs), key enzymes in Phase II metabolism, is multifaceted. nih.govwikipedia.org On one hand, studies have shown that Biochanin A can act as an inhibitor of specific UGT isoforms. For instance, Biochanin A has been identified as an inhibitor of UGT1A1, with studies in UGT1A1-overexpressing cells determining its IC50 value to be in the low micromolar range. nih.gov

Conversely, other research reveals that Biochanin A can enhance UGT activity. In an androgen-responsive prostate cancer cell line (LNCaP), treatment with Biochanin A led to a significant increase in UGT-specific activity. nih.gov This resulted in a twofold increase in the rate of testosterone-glucuronide production from testosterone in intact cells, suggesting that Biochanin A can upregulate the glucuronidation pathway for certain substrates. nih.gov This effect was linked to an enhanced expression of the steroid form of the UDPGT transcript. nih.gov

Table 2: Interaction of Biochanin A with UGT Enzyme Systems

| UGT Isoform/System | Effect | Test System | Finding | Reference |

|---|---|---|---|---|

| UGT1A1 | Inhibition | UGT1A1-overexpressing Hela cells | IC50 value between 0.37 and 5.85 µmol/L | nih.gov |

| Testosterone-UDPGT | Increased Activity | LNCaP prostate cancer cells | Increased specific activity at 0.5-50 µM concentrations | nih.gov |

Receptor Binding and Activation Studies

Biochanin A is recognized as a phytoestrogen and exhibits significant modulation of various receptor systems, particularly those involved in hormone signaling and cellular regulation. f1000research.com

Steroid Hormone Receptor Modulation

Biochanin A interacts with pathways governed by steroid hormones, notably those involving estrogen and androgen receptors. As a phytoestrogen, it can bind to estrogen receptors, which is linked to its effects in hormone-dependent conditions. f1000research.comnih.gov Its mechanism can also be anti-estrogenic by reducing the levels of endogenous estrogen through the inhibition of enzymes like CYP19 (aromatase), which is critical for estrogen biosynthesis. nih.govf1000research.com

Furthermore, Biochanin A modulates androgen signaling. By increasing the activity of UGTs that metabolize testosterone, it enhances the intracellular glucuronidation of testosterone. nih.gov This increased clearance of testosterone can lead to a decrease in the activation of the androgen receptor (AR), a key driver in the development and maintenance of the male phenotype and a major factor in prostate cancer progression. nih.govnih.gov

Protein-Ligand Interaction Assays

Molecular docking studies have been employed to elucidate the binding modes and affinities of Biochanin A with various protein targets. These in silico assays predict how Biochanin A interacts with the binding sites of key proteins involved in disease pathways. plos.org For instance, research has explored its potential as a dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin D1-CDK4 complex, both of which are key targets in cancer therapy. ekb.eg Docking simulations have also investigated the interaction of Biochanin A with breast cancer-related proteins such as HER-2, with one study reporting a high binding affinity. nanobioletters.com Other studies have identified potential key targets like AKT1 and TNF-α, with molecular docking results indicating a high binding affinity between these proteins and Biochanin A. nih.gov

Table 3: Molecular Docking Studies of Biochanin A with Protein Targets

| Protein Target | Therapeutic Relevance | Reported Binding Affinity / Docking Score | Reference |

|---|---|---|---|

| VEGFR-2 | Cancer Therapy (Angiogenesis) | Comparable to standard inhibitors | ekb.eg |

| Cyclin D1-CDK4 Complex | Cancer Therapy (Cell Cycle) | Comparable to standard inhibitors | ekb.eg |

| HER-2 | Breast Cancer | -9.2 Kcal/mol | nanobioletters.com |

| AKT1 | Endothelial Dysfunction / Cancer | High affinity | nih.gov |

| TNF-α | Endothelial Dysfunction / Inflammation | High affinity | nih.gov |

Receptor-Based Pharmacological Characterization

The pharmacological characterization of Biochanin A extends to a variety of receptor-mediated pathways. Beyond its role as a phytoestrogen, it modulates other receptor systems that influence cellular metabolism and signaling cascades. f1000research.comnih.gov Studies in human granulosa cells have shown that Biochanin A can modulate transcriptional and metabolic processes through the activation of bitter taste receptors (TAS2Rs). nih.gov This activation leads to downstream effects, including a significant increase in the expression of CYP17A1, an enzyme involved in steroidogenesis. nih.gov

In the context of cancer, particularly HER-2-positive breast cancer, Biochanin A has been shown to inhibit HER-2 receptor activation. f1000research.comnih.gov This action blocks critical downstream signaling pathways that regulate cell growth and survival, such as the Erk1/2 (MAPK), Akt, and mTOR pathways. nih.govnih.gov Additionally, Biochanin A is known to modulate PPAR gamma receptors, which are involved in metabolic regulation, further highlighting its diverse pharmacological profile. f1000research.comnih.govf1000research.com

Enzyme-Mediated Biotransformation Reactions

The metabolic fate of 2'-Hydroxybiochanin A is significantly influenced by enzyme-mediated reactions, particularly those involving reductases. These enzymes play a crucial role in the biosynthesis of complex isoflavonoids, such as pterocarpans, by catalyzing the reduction of the C2-C3 double bond of the isoflavone (B191592) core.

Reductase Activity (e.g., 2'-hydroxyisoflavone reductase converting to Ferreirin)

A key biotransformation of this compound is its conversion to Ferreirin, a reaction catalyzed by the enzyme 2'-hydroxyisoflavone reductase. This enzyme is a pivotal component in the biosynthetic pathways of pterocarpan phytoalexins in various leguminous plants. Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack, and the conversion of isoflavones is a critical step in their formation.

The enzymatic reaction involves the stereospecific reduction of the double bond in the C-ring of this compound (a 2'-hydroxyisoflavone) to yield Ferreirin (a 2'-hydroxyisoflavanone). This conversion is a critical step that introduces a chiral center, leading to the formation of a specific stereoisomer of the isoflavanone. The activity of 2'-hydroxyisoflavone reductase is dependent on the cofactor NADPH.

Detailed studies on the substrate specificity of 2'-hydroxyisoflavone reductase from various plant sources, such as alfalfa (Medicago sativa) and chickpea (Cicer arietinum), have shed light on its functional characteristics. While the enzyme exhibits activity towards a range of 2'-hydroxyisoflavones, the precise kinetic parameters for the conversion of this compound to Ferreirin are a subject of ongoing research. The structural features of this compound, including the hydroxylation and methoxylation pattern of its B-ring, are thought to influence its recognition and processing by the enzyme's active site.

The biotransformation of this compound to Ferreirin represents a significant metabolic event, channeling the isoflavone into the downstream synthesis of more complex defense-related compounds.

Reaction Parameters for the Conversion of this compound to Ferreirin

| Parameter | Value |

| Enzyme | 2'-hydroxyisoflavone reductase |

| Substrate | This compound |

| Product | Ferreirin |

| Cofactor | NADPH |

| Reaction Type | Reduction |

Metabolic Pathways and Biotransformation of 2 Hydroxybiochanin a

Pathways of Interconversion and Degradation in Biological Systems

The biotransformation of 2'-Hydroxybiochanin A is expected to follow the general metabolic pathways established for isoflavones, which primarily occur in the liver and are mediated by gut microflora. These pathways can be broadly categorized into Phase I and Phase II reactions.

Phase I Metabolism:

Phase I reactions introduce or expose functional groups, such as hydroxyl (-OH) groups, which prepare the molecule for subsequent Phase II conjugation reactions. For this compound, the key Phase I reactions are likely to be:

O-demethylation: A crucial step in the metabolism of methoxylated isoflavones is the removal of the methyl group from the 4'-position. This reaction is catalyzed by cytochrome P450 enzymes in the liver and by certain gut bacteria. The O-demethylation of this compound would yield 2',4',5,7-tetrahydroxyisoflavone (2'-Hydroxygenistein) . This conversion is significant as the resulting hydroxylated metabolite may exhibit altered biological activity.

Further Hydroxylation: Although already hydroxylated at the 2'-position, the isoflavone (B191592) ring system can undergo further hydroxylation at other available positions. This process, also mediated by cytochrome P450 enzymes, can lead to the formation of various polyhydroxylated derivatives.

Degradation by Gut Microbiota:

The intestinal microflora plays a pivotal role in the degradation of isoflavones. Following the initial deglycosylation of isoflavone glycosides (if applicable), the aglycones can undergo ring fission. For this compound, this would involve the cleavage of the C-ring, leading to the formation of various phenolic acids and other simpler aromatic compounds. The specific degradation products would depend on the composition and metabolic activity of an individual's gut microbiome.

Formation of Key Metabolites and Conjugates

Following Phase I metabolism, this compound and its metabolites undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous polar molecules to the hydroxyl groups of the isoflavone, which significantly increases their water solubility and facilitates their elimination via urine and feces.

The primary conjugation reactions for this compound and its metabolites are:

Glucuronidation: This is a major pathway for the conjugation of isoflavones. The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl groups of the isoflavone. This compound has multiple hydroxyl groups (at the 2'-, 5-, and 7-positions) that are potential sites for glucuronidation. This can result in the formation of various glucuronide conjugates, such as this compound-7-O-glucuronide or this compound-2'-O-glucuronide.

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of the isoflavone. Similar to glucuronidation, sulfation can occur at different positions, leading to the formation of sulfate (B86663) conjugates.

The extent of glucuronidation versus sulfation can vary depending on the specific isoflavone, the tissue, and the individual's metabolic capacity.

| Metabolic Process | Enzymes Involved | Potential Metabolites of this compound | Significance |

| Phase I: O-demethylation | Cytochrome P450 enzymes, Gut microflora | 2',4',5,7-Tetrahydroxyisoflavone (2'-Hydroxygenistein) | Alters biological activity |

| Phase I: Hydroxylation | Cytochrome P450 enzymes | Polyhydroxylated derivatives | Modifies biological properties |

| Phase II: Glucuronidation | UDP-glucuronosyltransferases (UGTs) | This compound glucuronides (e.g., at 7-OH, 5-OH, 2'-OH) | Increases water solubility for excretion |

| Phase II: Sulfation | Sulfotransferases (SULTs) | This compound sulfates (e.g., at 7-OH, 5-OH, 2'-OH) | Increases water solubility for excretion |

| Microbial Degradation | Gut microflora | Phenolic acids and other simple aromatic compounds | Breakdown of the isoflavone structure |

Role in Isoflavonoid (B1168493) Metabolic Networks

In the broader context of isoflavonoid metabolism, this compound can be considered an intermediate in both anabolic and catabolic pathways.

In Plants:

In leguminous plants, 2'-hydroxylation of isoflavones is a critical step in the biosynthesis of more complex isoflavonoids, such as pterocarpans. Pterocarpans are a class of phytoalexins that play a crucial role in plant defense against pathogens. Therefore, this compound can serve as a precursor for the synthesis of these defense compounds. The enzyme isoflavone 2'-hydroxylase (I2'H) is responsible for this specific hydroxylation step.

In Mammals:

Preclinical Research Models and Methodological Approaches

In Vitro Cellular Models for Mechanistic Elucidation

In vitro models are indispensable tools for dissecting the molecular and cellular effects of 2'-Hydroxybiochanin A. They provide a controlled environment to investigate specific biological pathways without the complexities of a whole organism.

Two-dimensional (2D) cell cultures, where cells are grown as a monolayer on a flat surface, represent a foundational approach in preclinical research. nih.govnih.gov These systems are cost-effective and allow for high-throughput screening and detailed mechanistic studies. nih.govnih.gov

Research on the parent compound, biochanin A, frequently utilizes 2D cell culture to explore its effects on various cancer cell lines. For instance, studies have shown that biochanin A can induce cell cycle arrest and apoptosis in lung cancer cells (A549) and glioblastoma cells (U87 MG and T98-G). nih.gov It has also been observed to reduce the invasive capacity of tumor cells by decreasing the activity of matrix-degrading enzymes. nih.gov While these findings relate to biochanin A, they establish a methodological precedent for investigating this compound in similar 2D models to understand its specific activities and compare them to its well-studied precursor.

Table 1: Examples of 2D Cell Culture Models in Isoflavone (B191592) Research

| Compound | Cell Line | Cell Type | Observed Effects |

|---|---|---|---|

| Biochanin A | A549 | Human Lung Carcinoma | Induction of apoptosis and cell cycle arrest |

| Biochanin A | 95D | Human Lung Carcinoma | Stimulation of P21, Caspase-3, and Bcl-2 |

| Biochanin A | U87MG | Human Glioblastoma | Reduced tumor invasion capacity |

| Biochanin A | U266 | Human Multiple Myeloma | Induction of apoptosis and reduction of cytokine expression |

To better mimic the in vivo environment, researchers are increasingly turning to more complex in vitro models. nih.govmdpi.com Three-dimensional (3D) culture systems, such as spheroids and organoids, allow cells to grow in a structure that more closely resembles a natural tissue, facilitating cell-cell and cell-matrix interactions that are absent in 2D cultures. nih.govmedchemexpress.comnih.gov Organoids, in particular, are self-organizing 3D structures derived from stem cells that can recapitulate the architecture and function of an organ. mdpi.commedchemexpress.comnih.gov

Organ-on-a-chip (OOC) technology further advances this by integrating 3D cell culture into microfluidic devices that can simulate the physiological conditions of an organ, including blood flow and mechanical forces. nih.govmdpi.comyoutube.com These models offer a more accurate prediction of a compound's effects in humans and can bridge the gap between traditional in vitro assays and animal studies. drugdiscoverytrends.comcn-bio.com While specific applications of 3D cultures or organ-on-a-chip systems in the direct study of this compound are not yet widely documented, their use in cancer research and drug discovery is rapidly expanding. curibio.comnews-medical.net These advanced models hold significant promise for future investigations into the efficacy and mechanisms of this compound in a more physiologically relevant context.

In Vivo Animal Models for Efficacy and Pathway Studies

In vivo animal models are crucial for evaluating the systemic effects, efficacy, and potential therapeutic pathways of compounds like this compound in a living organism. pharmaron.com

Rodents, particularly mice and rats, are the most commonly used animals in biomedical research, accounting for approximately 95% of all laboratory animals. nih.gov Their genetic similarity to humans, short reproductive cycle, and the availability of genetically engineered models make them invaluable for preclinical studies. nih.govtaconic.com